

A Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chlorophyllin (sodium copper salt)*

Cat. No.: *B12428789*

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for sodium copper chlorophyllin (SCC). As a semi-synthetic derivative of chlorophyll, SCC's enhanced stability and water solubility have made it a valuable compound in the pharmaceutical, food, and cosmetic industries.^{[1][2]} This document details the multi-stage process, beginning with the extraction of chlorophyll from botanical sources, followed by saponification to yield chlorophyllin, subsequent copper chelation, and rigorous purification to achieve the final, stable sodium salt. We will explore the causality behind key experimental choices, present detailed protocols, and provide quantitative data to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Introduction: From a Natural Pigment to a Stable Derivative

Natural chlorophyll, the pigment responsible for photosynthesis, is a lipophilic molecule containing a central magnesium ion within a porphyrin ring and a long phytol tail.^[3] While essential for plant life, its inherent instability towards light, heat, and acid limits its direct application.^[1] The synthesis of sodium copper chlorophyllin addresses these limitations through two primary chemical modifications:

- Saponification: An alkaline hydrolysis reaction that cleaves the phytol tail and methyl ester groups, rendering the molecule water-soluble.^{[1][4]} The resulting molecule is known as

chlorophyllin.

- Copper Chelation: The replacement of the central magnesium ion with a copper ion. This transmetalation process significantly enhances the molecule's stability.[2][3]

The final product is a mixture of the sodium salts of copper chlorins, a dark green powder with wide-ranging applications stemming from its colorant properties and potential health benefits. [1][5]

The Synthesis Pathway: A Step-by-Step Elucidation

The transformation of raw botanical material into high-purity sodium copper chlorophyllin is a sequential process where the outcome of each step dictates the quality of the next.

Stage 1: Extraction of Chlorophyll

The journey begins with the selection of a chlorophyll-rich raw material. Common sources include spinach, alfalfa, silkworm excrement, and various grasses.[5][6][7] The choice of starting material often depends on availability, cost, and chlorophyll content. The extraction itself leverages the solubility of chlorophyll in organic solvents.

Causality: The goal is to efficiently extract the lipophilic chlorophyll from the plant matrix while minimizing the co-extraction of unwanted compounds. Solvents like acetone, ethanol, or hexane are effective because they can penetrate the plant cell walls and solubilize the chlorophyll pigment.[7][8] A mixture of solvents, such as ethanol and acetone, can enhance extraction efficiency.[6]

Experimental Protocol: Chlorophyll Extraction

- Preparation: Air-dry and grind the chosen plant material (e.g., spinach, alfalfa) into a fine powder to increase the surface area for solvent penetration.[6]
- Extraction: Utilize a Soxhlet extractor with a suitable solvent, such as 65-75% ethanol or an acetone-ethanol mixture.[6][9] Heat the solvent to its boiling point (e.g., 65-79°C) and allow the extraction to proceed for several hours.[6][9] The process is complete when the solvent siphoning back into the flask is nearly colorless.

- Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated chlorophyll paste.[6][10]

Stage 2: Saponification (Alkaline Hydrolysis)

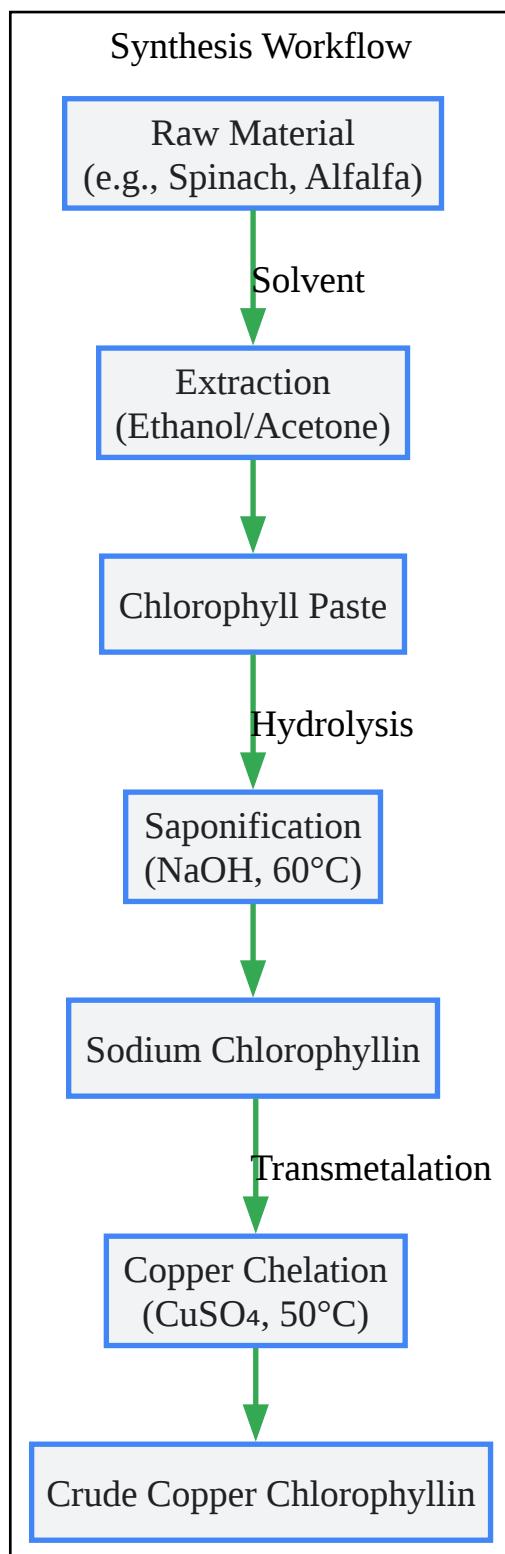
This is the critical step that converts fat-soluble chlorophyll into water-soluble chlorophyllin. The process involves the base-catalyzed hydrolysis of the ester linkages, removing the phytol tail and methyl group.

Causality: Sodium hydroxide (NaOH) in an alcoholic solution acts as the catalyst.[6] The hydroxide ion attacks the carbonyl carbons of the ester groups, leading to their cleavage. This reaction produces water-soluble sodium chlorophyllin salts, methanol, and phytol.[4] Maintaining a controlled temperature (typically 55-60°C) is crucial; higher temperatures can degrade the chlorophyllin molecule, while lower temperatures result in an impractically slow reaction rate.[10][11] The pH must be kept alkaline (pH 9-12) to ensure the reaction proceeds to completion.[10][12]

Experimental Protocol: Saponification

- Reaction Setup: Dissolve the chlorophyll paste obtained from Stage 1 in an alcoholic solvent (e.g., ethanol).[13]
- Alkali Addition: Add a concentrated solution of sodium hydroxide (e.g., 5% NaOH in ethanol) to the chlorophyll solution.[9][10] The pH should be adjusted to between 10 and 14.[12]
- Heating: Heat the mixture in a water bath at a constant temperature of 55-60°C for 1 to 6 hours with continuous stirring.[9][11]
- Separation of Unsaponifiables: After cooling, impurities like carotenoids and the cleaved phytol can be removed by extraction with a non-polar solvent like petroleum ether or gasoline.[6][13] The water-soluble chlorophyllin salts will remain in the aqueous-alcoholic phase. An alternative method involves adding acetone to the reaction mixture to precipitate the saponified solids, which are then separated by filtration.[12][14]

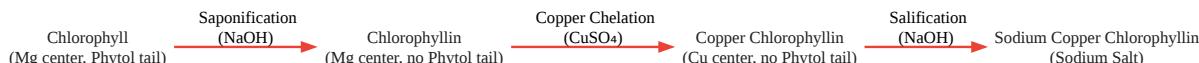
Stage 3: Copper Chelation (Copperization)


In this stage, the central magnesium ion of the chlorophyllin molecule is replaced by a copper ion, forming the highly stable copper chlorophyllin complex.

Causality: The addition of a copper salt, typically copper sulfate (CuSO_4), to the aqueous chlorophyllin solution facilitates a transmetalation reaction.^[14] The copper(II) ion has a higher affinity for the porphyrin ring than magnesium, readily displacing it to form a more thermodynamically stable complex.^{[15][16]} This reaction is typically carried out under mildly acidic to neutral conditions and at a controlled temperature (50-60°C) to optimize the reaction rate and yield.^[14]

Experimental Protocol: Copper Chelation

- Dissolution: Dissolve the saponified chlorophyllin product in purified water.^[14]
- Copper Addition: Prepare an aqueous solution of copper sulfate (CuSO_4). The amount is typically 3-5% of the original chlorophyll paste weight.^{[14][17]} Add this solution to the chlorophyllin solution while stirring.
- Reaction: Maintain the reaction mixture at a constant temperature of 50-60°C for a duration of 30 minutes to 2.5 hours.^{[14][17]}
- Acidification & Precipitation: After the reaction is complete, adjust the pH to 1-2 with an acid like HCl.^[14] This protonates the carboxylate groups, causing the crude copper chlorophyllin acid to precipitate out of the solution.
- Collection: Filter the mixture to collect the solid crude copper chlorophyllin and wash it with water to remove excess acid and salts.^[1]


The overall synthesis pathway is visualized below.

[Click to download full resolution via product page](#)

Caption: Key stages in the synthesis of Sodium Copper Chlorophyllin.

The chemical transformations are illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Chemical transformations from chlorophyll to its copper sodium salt.

Purification Methodologies: Achieving High-Purity SCC

The crude copper chlorophyllin obtained after precipitation contains various impurities. Achieving the high purity required for pharmaceutical and food-grade applications necessitates a multi-step purification process.

Solvent Washing and Precipitation

This is the most common and cost-effective method for industrial-scale purification. It relies on the differential solubility of the desired compound and impurities in various organic solvents.

Causality: After the initial acid precipitation, the crude solid is dissolved in acetone.^[14] The addition of a non-polar solvent like gasoline or petroleum ether causes the more polar copper chlorophyllin to precipitate while leaving less polar, oil-soluble impurities in the solvent phase. ^[14] Subsequent washes with water and ethanol remove remaining water-soluble and alcohol-soluble impurities, respectively.^{[1][6]}

Experimental Protocol: Purification by Precipitation

- Dissolution: Dissolve the crude copper chlorophyllin acid in acetone.^[14]
- Precipitation: Add 3 to 5 times the weight of gasoline (e.g., 120#) to the acetone solution while maintaining a temperature of 40-50°C and stirring for 30 minutes.^[14] Allow the mixture to stand, letting the purified copper chlorophyllin acid precipitate.

- **Filtration & Washing:** Filter the solid and wash it thoroughly, first with water and then with ethanol (e.g., 40-95% ethanol), to remove residual impurities.[1][6]

Solvent	Purpose / Impurities Removed
Gasoline / Petroleum Ether	Removes non-polar, oil-soluble impurities (e.g., residual phytol, carotenoids).[6]
Water	Removes water-soluble salts and residual acids. [1]
Ethanol	Removes alcohol-soluble impurities and residual water.[1]
Acetone	Used as a primary solvent for dissolving the copper chlorophyllin before precipitation and salification.[14]

Table 1: Purification Solvent Guide

Final Salification and Crystallization

The final step is to convert the purified copper chlorophyllin acid into its stable, water-soluble sodium salt.

Causality: The purified acid is dissolved in a solvent like acetone, and an alkaline solution, such as NaOH in ethanol, is added to neutralize the carboxylic acid groups.[1][14] This reaction forms the sodium salt, which is less soluble in the acetone-ethanol mixture and therefore crystallizes out. The pH must be carefully controlled (typically 10-11) to ensure complete salt formation without causing degradation.[1][14]

Experimental Protocol: Salification and Drying

- **Dissolution:** Dissolve the purified copper chlorophyllin acid in acetone.[14]
- **Salt Formation:** While stirring, add a 10% NaOH-ethanol solution to adjust the pH to 10-11. [1][14]

- Crystallization: Allow the mixture to stand, permitting the sodium copper chlorophyllin salt to crystallize and precipitate.[14]
- Final Processing: Filter the final solid product. Wash the crystals with 95% ethanol to remove any remaining impurities.[1] Dry the final product in an oven at a controlled temperature (e.g., 60°C) to obtain the dark green powder.[6]

Quality Control and Characterization

To ensure the final product is safe and effective for its intended application, it must be rigorously tested against established specifications, such as those from the U.S. FDA or the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7][8]

Key Analytical Techniques:

- UV-Vis Spectrophotometry: Used to determine the concentration and purity. The ratio of absorbance at 405 nm to that at 630 nm is a critical quality parameter.[7][8]
- Atomic Absorption Spectrophotometry (AAS): Measures the total and free copper content, which are strictly regulated.[18][19]
- High-Performance Liquid Chromatography (HPLC): Separates and quantifies the different chlorin components within the final product.[20][21]

Parameter	FDA Specification (21 CFR 73.125)[7]	JECFA Specification[8]
Total Copper Chlorophyllins	≥ 95% (dried basis)	≥ 95% (dried basis)
Total Copper	4% - 6%	Not more than 8%
Free Copper	≤ 200 ppm (0.02%)	Not specified in this way
Absorbance Ratio (A405/A630)	3.4 - 3.9	Not specified
Moisture	≤ 5.0%	Not specified
Lead (Pb)	≤ 10 ppm	Not specified
Arsenic (As)	≤ 3 ppm	Not specified
Solvent Residues	≤ 50 ppm	≤ 50 mg/kg (singly or combined)

Table 2: Key Quality Specifications for Sodium Copper Chlorophyllin

Conclusion

The synthesis and purification of sodium copper chlorophyllin is a well-established, multi-step process that transforms an unstable natural pigment into a highly stable, water-soluble, and commercially valuable compound. Success hinges on the careful control of reaction parameters—including temperature, pH, and solvent choice—at each stage of the process, from initial extraction to final purification. Adherence to detailed protocols and rigorous analytical quality control are paramount to producing a final product that meets the stringent safety and purity standards required for its diverse applications in the pharmaceutical and consumer goods industries.

References

- (2024, July 17). What is the mechanism of Chlorophyllin Copper Sodium?.
- Yu, W., & Ji, P. (2012). Optimization of Synthesis of Sodium Copper Chlorophyllin by Alkaline Cuprammonium Replacement. *FOOD SCIENCE*, 33(12), 119-122.
- Mouhamad, R. (2024, October 30). A protocol on how to convert chlorophyll to chlorophyllin (Copper Chlorophyllin)?. *ResearchGate*.

- FocusHerb. (2025, August 20). Sodium Copper Chlorophyllin: A green elf from nature to life.
- CN103965205A. (n.d.). Method for producing sodium copper chlorophyllin through supercritical purification. Google Patents.
- Zhong, Y. J., et al. (2016). A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock. *Molecules*, 21(9), 1195.
- CN102311441A. (n.d.). Production method of sodium copper chlorophyllin. Google Patents.
- FAO/JECFA. (2002). CHLOROPHYLLINS, COPPER COMPLEXES SODIUM AND POTASSIUM SALTS.
- CN113754671A. (n.d.). Preparation method of sodium copper chlorophyllin. Eureka | Patsnap.
- CN113754671B. (n.d.). Preparation method of sodium copper chlorophyllin. Google Patents.
- CN104650102A. (n.d.). Sodium copper chlorophyllin and production process thereof. Google Patents.
- Mathiyalagan, S., & Mandal, B. K. (2020). A review on analytical methods for the determination of natural colorants (green) in food commodities and beverages. *International Journal of Chemical Studies*, 8(1), 4994-5001.
- ResearchGate. (n.d.). Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods. Request PDF.
- IEEE Xplore. (2022). Analysis of sodium copper chlorophyllin and sodium magnesium chlorophyllin by time-domain THz spectroscopy.
- World Health Organization. (n.d.). sodium copper chlorophyllin. JECFA.
- Peoples Republic of China. (2011, May 31). Food Additive Sodium Copper Chlorophyllin China.
- U.S. Food & Drug Administration. (n.d.). 21 CFR 73.125 -- Sodium copper chlorophyllin. eCFR.
- (2025, December 29). How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips.
- ResearchGate. (2025, October 16). (PDF) A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock.
- International Association of Color Manufacturers. (n.d.). Chlorophylls & chlorophyllins, copper complexes.
- (2025, December 15). Top Industrial Applications of Sodium Copper Chlorophyllin in Modern Food Production.
- Food and Agriculture Organization of the United Nations. (n.d.). Sodium copper chlorophyllin.
- ResearchGate. (n.d.). Production of Sodium Copper Chlorophyllin from a green microalga Chlorella minutissima: a value-added co-product for sustainable microalgal refinery. Request PDF.

- Royal Society of Chemistry. (n.d.). Interactions of copper(II) and zinc(II) with chlorophyll: insights from density functional theory studies. *New Journal of Chemistry*.
- Codex Alimentarius. (n.d.). GSFA Online Food Additive Details for Chlorophyllin copper complexes.
- Urbańska, J., et al. (2015). Fine tuning of copper(II)-chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle. *Dalton Transactions*, 44(13), 6062-6072.
- SciSpace. (2015, February 27). Fine tuning of copper(II)-chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle.
- CN104678000A. (n.d.). Method for detecting sodium copper chlorophyllin in olive oil through LC-MS/MS (liquid chromatography-tandem mass spectrometer). Google Patents.
- ResearchGate. (n.d.). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry. Request PDF.
- PubMed. (n.d.). Simultaneous determination of sodium iron chlorophyllin and sodium copper chlorophyllin in food using high-performance liquid chromatography and ultra-performance liquid chromatography-mass spectrometry.
- Wikipedia. (n.d.). Chlorophyllin.
- J-Stage. (2016, February 5). Development of an analytical method for copper chlorophyll and sodium copper chlorophyllin in processed foods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Top Industrial Applications of Sodium Copper Chlorophyllin in Modern Food Production - Bolin [bolinbiotech.com]
- 3. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]
- 4. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacmcolor.org [iacmcolor.org]
- 6. Sodium Copper Chlorophyllin: A green elf from nature to life - FocusHerb [focusherb.com]

- 7. eCFR :: 21 CFR 73.125 -- Sodium copper chlorophyllin. [ecfr.gov]
- 8. fao.org [fao.org]
- 9. CN104650102A - Sodium copper chlorophyllin and production process thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 12. CN102311441A - Production method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 13. CN103965205A - Method for producing sodium copper chlorophyllin through supercritical purification - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. Interactions of copper(ii) and zinc(ii) with chlorophyll: insights from density functional theory studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Fine tuning of copper(II)-chlorophyll interactions in organic media. Metalation versus oxidation of the macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation method of sodium copper chlorophyllin - Eureka | Patsnap [eureka.patsnap.com]
- 18. apps.fas.usda.gov [apps.fas.usda.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Purification of Sodium Copper Chlorophyllin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12428789#synthesis-and-purification-methods-for-sodium-copper-chlorophyllin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com